molecular formula C17H26N2O2 B4677694 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide

3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide

Cat. No. B4677694
M. Wt: 290.4 g/mol
InChI Key: KCXSKWQNZDDQCR-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been its use as an antipsychotic drug. 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit potent antipsychotic activity in animal models of schizophrenia. It has been shown to reduce the positive symptoms of schizophrenia such as hallucinations and delusions without causing significant side effects.
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has also been studied for its potential use as an analgesic drug. It has been found to exhibit potent analgesic activity in animal models of pain. It has been shown to reduce both acute and chronic pain without causing significant side effects.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. By blocking these receptors, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is able to reduce the activity of the dopamine and serotonin systems in the brain, which are believed to be involved in the development of psychosis and pain.
Biochemical and Physiological Effects:
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and serotonin in the brain, which are believed to be involved in the development of psychosis and pain. 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has also been found to increase the levels of the neurotransmitter GABA, which is believed to have a calming effect on the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide for lab experiments is its potency and selectivity. 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit potent and selective activity at the dopamine D2 and serotonin 5-HT2A receptors, which makes it an ideal tool for studying the function of these receptors in the brain.
However, one of the major limitations of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide for lab experiments is its poor solubility in water. This can make it difficult to administer 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide to animals in a controlled manner. In addition, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. One area of research is the development of more potent and selective analogs of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. These analogs could be used to study the function of dopamine and serotonin receptors in greater detail.
Another area of research is the development of new therapeutic applications for 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. For example, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide could be studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression.
Conclusion:
In conclusion, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its potent and selective activity at the dopamine D2 and serotonin 5-HT2A receptors makes it an ideal tool for studying the function of these receptors in the brain. However, its poor solubility in water and poor bioavailability can limit its effectiveness in vivo. There are several future directions for research on 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, including the development of more potent and selective analogs and the study of its potential therapeutic applications in other psychiatric disorders.

properties

IUPAC Name

3-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-7-11-19(12-8-14)10-4-9-18-17(20)15-5-3-6-16(13-15)21-2/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXSKWQNZDDQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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